BenchChemオンラインストアへようこそ!

Slv320

Adenosine Receptor Selectivity Profile In Vitro Pharmacology

SLV320 (Derenofylline) is the definitive adenosine A1 antagonist for preclinical models demanding rigorous subtype selectivity and hemodynamic stability. With a 398-fold preference for A1 over A2A receptors, it uniquely suppresses cardiac fibrosis and albuminuria in chronic kidney disease models without altering blood pressure—a critical differentiator from furosemide and non-selective agents like DPCPX. Oral bioavailability enables chronic dosing for long-term cardio-renal studies. Select SLV320 for precision pharmacology where off-target adenosine receptor activation would confound results.

Molecular Formula C18H20N4O
Molecular Weight 308.4 g/mol
CAS No. 251945-92-3
Cat. No. B1670272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSlv320
CAS251945-92-3
SynonymsSLV320;  SLV-320;  SLV 320;  Derenofylline
Molecular FormulaC18H20N4O
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1CC(CCC1NC2=NC(=NC3=C2C=CN3)C4=CC=CC=C4)O
InChIInChI=1S/C18H20N4O/c23-14-8-6-13(7-9-14)20-18-15-10-11-19-17(15)21-16(22-18)12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H2,19,20,21,22)
InChIKeyRBZNJGHIKXAKQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SLV320 (Derenofylline) CAS 251945-92-3: A Selective Adenosine A1 Receptor Antagonist for Cardio-Renal Research


SLV320, also known as Derenofylline, is a small molecule compound that functions as a potent and selective antagonist of the adenosine A1 receptor . It is a pyrrolopyrimidine derivative with a molecular weight of 308.38 and the molecular formula C18H20N4O [1]. This compound is primarily utilized in pre-clinical and clinical research settings to investigate the role of adenosine A1 receptor blockade in cardio-renal pathophysiology, specifically in conditions such as heart failure and chronic kidney disease [2].

Why SLV320 (CAS 251945-92-3) Cannot Be Directly Substituted by Other Adenosine A1 Antagonists


While several compounds target the adenosine A1 receptor, simple substitution is scientifically unsound due to significant variability in subtype selectivity, off-target activity, and resultant in vivo hemodynamic and pharmacokinetic profiles. SLV320's utility is defined by a specific quantitative selectivity profile and a distinct lack of adverse hemodynamic effects, which are not guaranteed across the class [1]. For instance, the commonly used reference antagonist DPCPX exhibits substantially lower selectivity, while other clinical candidates like rolofylline have shown different clinical outcomes and safety signals, underscoring that each A1 antagonist possesses unique, non-interchangeable properties .

Quantitative Evidence for SLV320 (CAS 251945-92-3) Differentiation Against Key Comparators


SLV320 Exhibits Superior A1 Receptor Subtype Selectivity Versus the Reference Antagonist DPCPX

SLV320 demonstrates significantly higher selectivity for the adenosine A1 receptor over other adenosine receptor subtypes when compared directly to the classic A1 antagonist DPCPX. The fold-selectivity of SLV320 for the A1 receptor versus A2A, A2B, and A3 receptors is 398, 3981, and 200, respectively [1]. This is substantially greater than the selectivity profile observed for DPCPX, which is reported to have a much lower selectivity factor .

Adenosine Receptor Selectivity Profile In Vitro Pharmacology

SLV320 Preserves Glomerular Filtration Rate Unlike the Loop Diuretic Furosemide in Heart Failure Patients

In a clinical study involving 111 heart failure patients, a 1-hour infusion of 10 mg SLV320 resulted in a decrease in cystatin C plasma concentration (a marker of improved GFR) by -0.093±0.137 mg/L (P=0.046), whereas a 40 mg infusion of furosemide caused a significant increase in cystatin C by +0.052±0.065 mg/L (P=0.03) [1]. This indicates that SLV320 may preserve or improve kidney function while promoting diuresis, a benefit not observed with the standard-of-care diuretic [2].

Cardio-Renal Syndrome Heart Failure Clinical Trial

SLV320 Reduces Myocardial Fibrosis and Albuminuria Without Affecting Blood Pressure in a Rat Model of CKD

In a 12-week study using a rat model of 5/6 nephrectomy, oral administration of SLV320 at 10 mg/kg/day resulted in a significant ~50% reduction in albuminuria and normalized cardiac collagen I+III content, without any alteration in blood pressure [1]. This suggests that SLV320's antifibrotic and renal protective effects are independent of systemic hemodynamic changes, a critical distinction from other A1 antagonists or renoprotective agents that may lower blood pressure [2].

Chronic Kidney Disease Cardiac Fibrosis In Vivo Pharmacology

SLV320 Demonstrates Oral Bioactivity with Functional In Vivo Antagonism of A1R-Mediated Bradycardia

SLV320 is confirmed to be orally active, demonstrating functional antagonism of adenosine A1 receptors in vivo. In anesthetized rats challenged with adenosine, oral pre-treatment with SLV320 selectively reduced A1R-mediated bradycardia with an ED50 of 0.49 mg/kg, while having no effect on A2R-dependent hypotension at doses up to 2 mg/kg [1]. This confirms that the compound's high selectivity profile translates into a functional, target-specific effect following oral administration.

Oral Bioavailability In Vivo Efficacy Pharmacokinetics

Optimal Use Cases for SLV320 (CAS 251945-92-3) Based on Empirical Evidence


In Vivo Modeling of Uremic Cardiomyopathy and Cardiorenal Fibrosis

Given its validated efficacy in reducing cardiac fibrosis and albuminuria in the 5/6 nephrectomy rat model without affecting blood pressure, SLV320 is ideally suited for pre-clinical studies investigating the pathogenesis and treatment of uremic cardiomyopathy. Researchers can use SLV320 to dissect the role of adenosine A1 receptor signaling in cardiac and renal fibrosis independently of hemodynamic changes [1].

Investigating Diuretic and Natriuretic Mechanisms with Preserved Renal Function

For experimental models of heart failure or fluid overload, SLV320 serves as a unique pharmacological tool to study the mechanisms of diuresis and natriuresis that do not compromise glomerular filtration rate. Its ability to increase sodium excretion and urine output while improving cystatin C levels, in direct contrast to furosemide, makes it critical for exploring kidney-sparing fluid management strategies [2].

Selective In Vitro and In Vivo Probing of Adenosine A1 Receptor Function

The exceptional selectivity of SLV320 (398-fold for A1 vs. A2A) makes it the compound of choice for researchers requiring precise pharmacological control in assays where off-target activation of other adenosine receptors could confound results. Its oral bioavailability further enables chronic dosing studies to investigate the long-term consequences of A1 receptor blockade in a variety of disease models [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Slv320

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.